N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide
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Overview
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a 3-methylphenyl derivative with a 4-methylsulfonylphenyl derivative under acidic conditions to form the thiazole ring.
Pyridine Ring Formation: The thiazole intermediate is then reacted with a pyridine derivative in the presence of a base to form the pyridine ring.
Benzamide Group Addition: Finally, the compound is reacted with a benzoyl chloride derivative to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include sulfuric acid, sodium hydroxide, and benzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide can be compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, which may contribute to its distinct pharmacological profile.
List of Similar Compounds
- Celecoxib
- Rofecoxib
- Valdecoxib
Properties
CAS No. |
303163-19-1 |
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Molecular Formula |
C29H23N3O3S2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C29H23N3O3S2/c1-19-7-6-10-22(17-19)26-27(36-29(32-26)21-11-13-24(14-12-21)37(2,34)35)23-15-16-30-25(18-23)31-28(33)20-8-4-3-5-9-20/h3-18H,1-2H3,(H,30,31,33) |
InChI Key |
SCIGNWNFAKREND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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